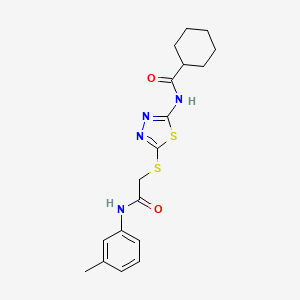

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

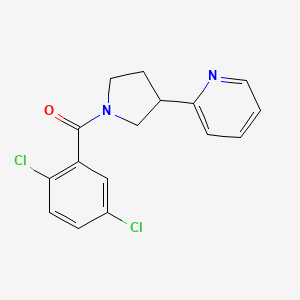

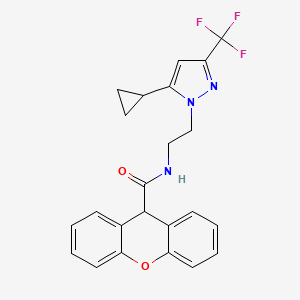

The compound contains several functional groups including a thiadiazole ring, a cyclohexanecarboxamide group, and a tolyl group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring, the introduction of the tolyl group, and the formation of the cyclohexanecarboxamide group. The tolyl group could potentially be introduced using Williamson etherification or C-C coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the thiadiazole ring and the tolyl group would likely make the compound relatively nonpolar and hydrophobic .Scientific Research Applications

Synthesis and Inhibitory Activities

The synthesis of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates has been explored for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), which plays a significant role in regulating insulin signaling and is thus of interest for managing diabetes and obesity. These compounds demonstrated promising in vitro inhibitory activities, suggesting potential applications in the development of new therapeutic agents for metabolic disorders (Navarrete-Vázquez et al., 2012).

Growth Stimulant Properties

The synthesis of novel 2-amino and 2-ethylamino-(2-thioxo-3-alkyl-4-methyl-3H-thiazol-5-yl)-[1,3,4]thiadiazoles and their derivatives has been reported, with some of these compounds showing expressed growth stimulant properties. This finding indicates potential agricultural applications, such as enhancing crop growth and yield (Knyazyan et al., 2013).

Antimicrobial and Antilipase Activities

Research into hybrid molecules containing various heterocyclic nuclei, including the 1,3,4-thiadiazole, has shown that these compounds possess antimicrobial, antiurease, and antilipase activities. Such properties suggest their use in developing new antimicrobial agents and treatments for diseases related to lipid metabolism and urease activity (Başoğlu et al., 2013).

Antiallergy Agents

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, showing significant potency in the rat PCA model. These findings are relevant for the development of new antiallergy medications (Hargrave et al., 1983).

Anticancer Applications

The synthesis and evaluation of novel Indolyl 4-thiazolidinones bearing a thiadiazine nucleus have been investigated for their antimicrobial, analgesic, and anti-inflammatory activities, with some compounds displaying significant activity towards these applications. Such research highlights the potential of these compounds in developing new treatments for cancer and inflammatory diseases (Anekal & Biradar, 2017).

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. The presence of the thiadiazole ring and the tolyl group suggests that the compound could bind to a variety of biological targets. For example, indole derivatives, which also contain an aromatic ring and a nitrogen atom, have been found to have a wide range of biological activities .

properties

IUPAC Name |

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S2/c1-12-6-5-9-14(10-12)19-15(23)11-25-18-22-21-17(26-18)20-16(24)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEWZBGPZDOCTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2734131.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2734133.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2734137.png)